2-[4-(Chlorosulfonyl)-2-methylphenoxy]acetic acid is a chemical compound with significant relevance in organic chemistry and agricultural applications. It has the molecular formula C11H12ClO4S and a molecular weight of approximately 275.73 g/mol. This compound is characterized by the presence of a chlorosulfonyl group, which enhances its reactivity and potential utility in various chemical reactions and synthesis processes.
The compound is primarily sourced from synthetic routes involving the chlorination of phenolic compounds, specifically derivatives of 2-methylphenol, followed by further functionalization to introduce the acetic acid moiety. Its classification falls under sulfonic acids and their derivatives, particularly those used in herbicides and other agrochemicals.
The synthesis of 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid typically involves several key steps:
The molecular structure of 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid features a central acetic acid moiety attached to a phenoxy group that carries a chlorosulfonyl substituent. The structural representation can be summarized as follows:
2-[4-(Chlorosulfonyl)-2-methylphenoxy]acetic acid can undergo various chemical transformations:
The mechanism of action for 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid involves its interaction with biological systems, particularly in herbicidal activity:
2-[4-(Chlorosulfonyl)-2-methylphenoxy]acetic acid has several applications:
This compound's unique structural features and reactivity make it valuable for various scientific explorations and practical applications in agriculture and industry.
The systematic IUPAC name for this compound is 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid, precisely describing its molecular architecture: a methyl-substituted phenyl ring with chlorosulfonyl (–SO₂Cl) and acetic acid (–OCH₂COOH) functional groups at para and ortho positions, respectively. Its standardized identifier is CAS Registry Number 23095-23-0, a unique designation essential for unambiguous chemical tracking and regulatory compliance [1] [2].
Molecular structure is defined by the empirical formula C₉H₉ClO₅S, corresponding to a molecular mass of 264.68 g/mol (264.69 g/mol in some sources, reflecting measurement precision variations) [1] [2]. Key structural descriptors include:
CC1=CC(=CC=C1OCC(O)=O)S(=O)(=O)Cl (Canonical form) or CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)O (Alternative representation), encoding atomic connectivity [1] [5]. DCINLXKBUPEILD-UHFFFAOYSA-N, a hashed version of the full InChI string enabling rapid database searches [1] [5]. MFCD09933875, a specific identifier used in chemical catalogues [2]. Table 1: Core Identifiers of 2-[4-(Chlorosulfonyl)-2-methylphenoxy]acetic Acid
| Identifier Type | Value | Source Reference |
|---|---|---|
| IUPAC Name | 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid | [1] [2] |
| CAS Registry Number | 23095-23-0 | [1] [2] |
| Molecular Formula | C₉H₉ClO₅S | [1] [2] [5] |
| Molecular Weight | 264.68 / 264.69 g/mol | [1] [2] |
| Canonical SMILES | CC1=CC(=CC=C1OCC(O)=O)S(=O)(=O)Cl | [1] |
| InChIKey | DCINLXKBUPEILD-UHFFFAOYSA-N | [1] [5] |
| MDL Number | MFCD09933875 | [2] |
The molecule integrates three critical functional groups that dictate its reactivity and potential applications:
Table 2: Key Predicted Physicochemical Properties
| Property | Value | Significance | Source |
|---|---|---|---|
| Boiling Point | 446.2 ± 35.0 °C (Predicted) | Indicates thermal stability/decomposition range | [2] |
| Density | 1.491 ± 0.06 g/cm³ (Predicted) | Relates to molecular packing in solid state | [2] |
| Acid Dissociation Constant (pKa) | 2.87 ± 0.10 (Predicted) | Quantifies carboxylic acid strength | [2] |
This compound belongs to the chlorophenoxy acid chemical family, characterized by a chlorine-substituted phenoxy backbone linked to an acetic acid group. While not itself registered as a direct herbicide, its structure positions it as a key synthetic precursor or intermediate for bioactive chlorophenoxy compounds [3] [6] [8].
chlorinated aryl ring + OCH₂COOH motif with established auxin-mimicking herbicides like:
CAS No.: 146897-68-9
CAS No.: 19746-33-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4